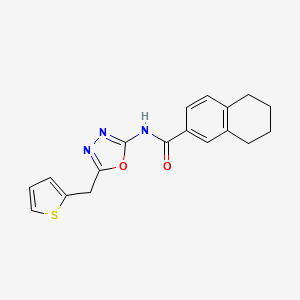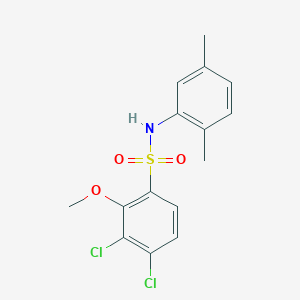![molecular formula C20H21NO3S2 B2819451 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2097899-79-9](/img/structure/B2819451.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as BHPP and is a derivative of the natural compound, hydroxycinnamic acid. BHPP is a non-toxic compound and has shown promising results in various studies, making it a potential candidate for further research.
科学的研究の応用
Photovoltaic Applications
Research has shown that thiophene-based molecules, such as the one , are integral in the development of high-efficiency perovskite solar cells. Thiophene cores with arylamine side groups have been reported to achieve power conversion efficiencies of up to 15.4% under AM 1.5G solar simulation, marking significant advancements in solar technology. This efficiency is notable as it surpasses that achieved with more traditional hole-transporting materials, highlighting the potential of thiophene-based molecules in replacing expensive materials like spiro-OMeTAD in solar cell devices (Li et al., 2014).
Organic Electronics
Thiophene derivatives are also pivotal in the development of organic field-effect transistors (OFETs). The study of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives demonstrates the vast potential of thiophene-based compounds in creating high-performance semiconductors for OFETs. These compounds show p-type FET characteristics with mobility values ranging significantly depending on the substituent groups. This variability in performance underscores the adaptability and utility of thiophene derivatives in electronic applications (Takimiya et al., 2005).
Antimicrobial and Antifungal Activities
Furthermore, thiophene-containing compounds have been identified with antimicrobial and antifungal activities. Metabolites isolated from the endophytic fungus Botryosphaeria dothidea, which includes thiophene derivatives, have shown significant inhibitory effects on various bacterial and fungal strains. These findings suggest a promising avenue for the development of new antimicrobial and antifungal agents, potentially leading to new treatments for infectious diseases (Xiao et al., 2014).
Organic Photovoltaics
Additionally, the synthesis and photovoltaic properties of two-dimensional conjugated polythiophenes with bi(thienylenevinylene) side chains highlight the adaptability and efficiency of thiophene derivatives in solar energy applications. These compounds offer a broad absorption band and show improved power conversion efficiencies when used in polymer solar cells (PSCs), further emphasizing the role of thiophene-based molecules in advancing renewable energy technologies (Hou et al., 2006).
作用機序
Target of Action
Similar compounds have been used as fluorophores , suggesting potential targets could be biological structures that can be visualized using fluorescence.
Mode of Action
It’s worth noting that similar compounds have shown enhanced fluorescence in certain solvents . This suggests that the compound might interact with its targets by binding to them and emitting fluorescence when excited, allowing for visualization.
Result of Action
Based on the potential use of similar compounds as fluorophores , one could hypothesize that the compound might aid in the visualization of certain biological structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s fluorescence properties .
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-24-15-7-4-14(5-8-15)6-11-20(23)21-13-16(22)17-9-10-19(26-17)18-3-2-12-25-18/h2-5,7-10,12,16,22H,6,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCITHBPGHLJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2819369.png)
![4-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2819370.png)
![Dimethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2819371.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)
![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)
![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2819379.png)


![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2819383.png)


![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B2819391.png)